Product packaging for Cadmium potassium cyanide(Cat. No.:CAS No. 14402-75-6)

Cadmium potassium cyanide

Cat. No.: B083718
CAS No.: 14402-75-6
M. Wt: 294.68 g/mol
InChI Key: AMFARPFBUUDQLJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyanometallate Chemistry

The field of cyanometallate chemistry dates back to the early 18th century with the accidental discovery of the pigment Prussian blue, a mixed-valence iron cyanide complex, in 1704. nih.gov This event is often considered one of the starting points for coordination chemistry. The foundational understanding of the cyanide ligand and its compounds evolved significantly with the first description of hydrogen cyanide in 1752 and its subsequent synthesis. nih.gov

Over the following centuries, cyanometallates have been recognized as a major class of coordination compounds. wikipedia.org The cyanide ion (CN⁻) is a versatile ligand; it is small, highly basic, and acts as a strong σ-donor and a capable π-acceptor, allowing it to form highly stable complexes with a wide range of transition metals. wikipedia.orgnih.govlaboratorynotes.com This strong bonding nature enables the cyanide ligand to readily saturate the coordination sphere of metal ions. wikipedia.org

Early structural investigations in the 20th century, such as the work by R.G. Dickinson in 1922 on the crystal structures of complex cyanides including K₂[Cd(CN)₄], were pivotal. materialsproject.orgacs.org These studies provided the first insights into the three-dimensional arrangement of atoms in these compounds, establishing the tetrahedral geometry of anions like [Cd(CN)₄]²⁻ and laying the groundwork for the rational design of more complex structures. materialsproject.orgacs.org The ability of the cyanide ligand to bridge between metal centers has led to the development of a vast family of coordination polymers with diverse dimensionalities and properties. wikipedia.orgacs.org

Significance of Cadmium Cyanide Complexes in Contemporary Inorganic Research

Cadmium(II) cyanide complexes are a significant subgroup of cyanometallates, primarily due to the properties of the Cd(II) ion and its interaction with cyanide ligands. Cadmium(II) possesses a d¹⁰ electronic configuration, which allows it to adopt a variety of coordination numbers and geometries, although four-coordinate tetrahedral complexes are particularly common and stable. nih.govresearchgate.net

The most prevalent cadmium cyanide complex is the tetracyanocadmate(II) anion, [Cd(CN)₄]²⁻, which serves as a fundamental building unit in solid-state chemistry. laboratorynotes.com The synthesis of these complexes typically involves the reaction of a cadmium(II) salt with an alkali metal cyanide, such as potassium cyanide, in an aqueous solution. nih.govlaboratorynotes.com

In contemporary research, the significance of cadmium cyanide complexes extends beyond simple salts. The [Cd(CN)₄]²⁻ anion is extensively used as a tetrahedral building block for constructing higher-order, multi-dimensional structures. nih.gov For instance, it is a key component in the synthesis of Hofmann-Td-type complexes, which are coordination polymers with a general formula of M(L)₂M'(CN)₄, where the [M'(CN)₄]²⁻ group (in this case, [Cd(CN)₄]²⁻) is tetrahedral. nih.gov These framework materials have been investigated for applications in host-guest chemistry and as precursors for other functional materials. laboratorynotes.comdatapdf.com For example, cadmium cyanide frameworks can be converted into cadmium sulfide (B99878) (CdS), a valuable semiconductor material, through thermal or chemical processes. laboratorynotes.com

Scope and Academic Research Focus on K₂[Cd(CN)₄]

Academic research on dipotassium (B57713) tetracyanocadmate(II) is focused on its fundamental chemical and physical properties and its utility as a synthetic precursor.

Crystal Structure Detailed structural analysis of K₂[Cd(CN)₄] has been a subject of research for over a century. materialsproject.orgacs.org X-ray diffraction studies have established that it crystallizes in the cubic Fd̅3m space group, adopting a cyanospinel structure. materialsproject.org In this arrangement, the cadmium(II) ion is tetrahedrally coordinated to the carbon atoms of four cyanide ligands. The potassium counter-ions are situated within the lattice, bonded to the nitrogen atoms of the cyanide ligands. materialsproject.org

Table 2: Selected Crystallographic Data for K₂[Cd(CN)₄]
ParameterValueReference
Crystal SystemCubic materialsproject.org
Space GroupFd̅3m materialsproject.org
Cd²⁺ CoordinationTetrahedral laboratorynotes.commaterialsproject.org
K¹⁺ CoordinationDistorted Octahedral (KN₆) materialsproject.org
C-N Bond Length1.17 Å materialsproject.org
K-N Bond Length2.97 Å materialsproject.org

Applications in Materials Science The primary application of K₂[Cd(CN)₄] in academic research is as a building block for novel materials. cymitquimica.com By reacting K₂[Cd(CN)₄] with other transition metal salts and organic ligands, researchers have constructed a variety of multi-dimensional coordination polymers. nih.govtandfonline.com The predictable tetrahedral geometry of the [Cd(CN)₄]²⁻ unit makes it a reliable component for designing porous frameworks and materials with interesting structural topologies. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4CdK2N4 B083718 Cadmium potassium cyanide CAS No. 14402-75-6

Properties

IUPAC Name

dipotassium;cadmium(2+);tetracyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFARPFBUUDQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CdK2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932189
Record name Cadmium potassium cyanide (1/2/4)
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Molecular Weight

294.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14402-75-6
Record name Cadmate(2-), tetrakis(cyano-.kappa.C)-, potassium (1:2), (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cadmium potassium cyanide (1/2/4)
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Record name CADMIUM POTASSIUM CYANIDE
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Synthetic Methodologies and Crystallization

Established Synthetic Routes for Dipotassium (B57713) Tetracyanocadmate(II)

The synthesis of dipotassium tetracyanocadmate(II) is a well-established procedure in inorganic chemistry, primarily involving the reaction of a cadmium salt with a stoichiometric excess of potassium cyanide in an aqueous solution.

Synthesis from Cadmium Salts (e.g., CdSO₄)

A standard and authoritative method for the preparation of dipotassium tetracyanocadmate(II) is documented in the "Handbook of Preparative Inorganic Chemistry" by Georg Brauer. The synthesis is typically achieved by reacting a soluble cadmium salt, such as cadmium sulfate (B86663) (CdSO₄), with potassium cyanide (KCN).

The underlying reaction involves two key steps. First, the addition of two equivalents of potassium cyanide to the cadmium(II) salt solution results in the precipitation of cadmium cyanide, Cd(CN)₂.

Reaction 1: Precipitation of Cadmium Cyanide

Cd(CN)₂(s) + 2KCN(aq) → K₂Cd(CN)₄

CdSO₄(aq) + 4KCN(aq) → K₂Cd(CN)₄ + K₂SO₄(aq)

Structural Elucidation and Crystallographic Analysis

Crystal Structure of Dipotassium (B57713) Tetracyanocadmate(II)

The solid-state structure of dipotassium tetracyanocadmate(II) is characterized by the interaction between potassium cations and the complex tetracyanocadmate(II) anions. cymitquimica.com

The unit cell parameters define the dimensions and shape of the repeating unit in a crystal lattice. For poly[diaquatetra-μ-selenocyanato-cadmium(II)dipotassium(I)], the monoclinic unit cell has the following parameters at 170 K:

a = 21.574(3) Å

b = 4.4055(4) Å

c = 17.9316(19) Å

β = 112.454(13)°

Volume = 1575.1(3) ų nih.gov

These parameters highlight the anisotropic nature of the crystal lattice.

Unit Cell Parameters for a Related Cadmium Complex
ParameterValue
a (Å)21.574 (3)
b (Å)4.4055 (4)
c (Å)17.9316 (19)
β (°)112.454 (13)
Volume (ų)1575.1 (3)

In the tetracyanocadmate(II) anion, [Cd(CN)₄]²⁻, the central cadmium(II) ion is coordinated to four cyanide ligands. cymitquimica.com The Cd(II) ion has a d¹⁰ electronic configuration, which typically leads to a tetrahedral coordination geometry. doubtnut.comwikipedia.org This tetrahedral arrangement is a common feature for tetracoordinate Cd(II) complexes. nih.govsemanticscholar.org The cyanide ligands act as bridges, connecting to the cadmium center through the carbon atom. doubtnut.com

The bond lengths and angles within the [Cd(CN)₄]²⁻ anion are crucial for a precise description of its geometry. In a related Hofmann-Td-type complex, [Cd(3AP)₂Cd(μ₄-CN)₄]n, the Cd-C bond distances within the tetrahedral [Cd(CN)₄]²⁻ unit are 2.211(3) Å and 2.218(3) Å. nih.gov In cadmium(II) complexes with sulfur-based ligands, which can be used for comparison, the mean Cd-S distances in a tetrahedral CdS₄ coordination environment are approximately 2.53 ± 0.02 Å. nih.gov The bond angles in a perfect tetrahedral geometry are 109.5°, and deviations from this value in the [Cd(CN)₄]²⁻ anion would indicate a distorted tetrahedral environment.

Selected Interatomic Distances in Cadmium Complexes
BondComplexDistance (Å)Reference
Cd-C[Cd(3AP)₂Cd(μ₄-CN)₄]n2.211(3) and 2.218(3) nih.gov
Cd-STetrahedral CdS₄~2.53 ± 0.02 nih.gov

Structural Diversity of Cadmium Cyanide Coordination Networks

Cadmium cyanide and its derivatives are known to form a wide variety of coordination networks with diverse topologies. These networks are constructed from metal nodes (cadmium ions) and linker ligands (cyanide groups).

The topology of these networks can be described and classified using various descriptors. Some common topologies observed in cadmium cyanide and related coordination polymers include:

Diamondoid (dia) nets: Cadmium cyanide itself adopts a structure with two interpenetrating diamondoid frameworks. wikipedia.orgrsc.org This structure is analogous to cristobalite, a high-temperature polymorph of SiO₂. wikipedia.org The formation of highly interpenetrated diamondoid nets is a notable feature in some cadmium coordination networks. rsc.orgrsc.org

PtS-like nets: The PtS topology is another framework type that can be adopted by coordination polymers. acs.org

Tridymite-like and Zeolite-like frameworks: Some cadmium cyanide-based structures exhibit topologies that resemble minerals like tridymite or have the porous characteristics of zeolites. wikipedia.orgresearchgate.netnih.gov For example, zeolite-like frameworks with specific topologies like 6⁶ have been reported for related metal-organic frameworks. nih.gov

Honeycomb nets: Two-dimensional "honeycomb" structures are also found in cadmium coordination polymers, particularly with the use of specific organic ligands. rsc.org

The topological analysis of these frameworks often involves simplifying the complex structure into a set of nodes and linkers to understand the underlying connectivity. acs.org This approach allows for the classification of seemingly different chemical structures into the same topological type. acs.org

Investigation of Interpenetrating Network Architectures

Interpenetrating networks are a fascinating structural motif where two or more independent polymeric networks are entangled without being covalently bonded. In the realm of cyanometallates, these architectures are a mechanism to achieve efficient space-filling.

A prime example is found in the structure of Cadmium(II) cyanide, Cd(CN)₂. This compound features a framework built from two interpenetrating diamondoid nets. This structure is analogous to the diamond's crystal lattice, but with two such lattices coexisting in the same space. The stability and properties of such materials are heavily influenced by this interpenetration. For instance, the negative thermal expansion (NTE) material Cd(CN)₂ owes its unusual properties in part to this structural feature.

The concept of interpenetration is not unique to cadmium cyanides but is a broader phenomenon in coordination polymers. It occurs when two or more polymeric networks, which are not chemically bonded to each other, cannot be separated without breaking chemical bonds within the networks themselves. This structural strategy is one way a crystal system can fill available space, with other methods including intercalation (the inclusion of guest molecules) and interdigitation (for 1D or 2D networks). The formation of these entangled 3D supramolecular networks is a significant area of study in supramolecular chemistry.

Role of Bridging Cyanide Ligands in Polymeric Assembly

The cyanide ion (CN⁻) is an excellent bridging ligand, capable of linking two metal centers. This ability is fundamental to the formation of extended polymeric structures in many cyanometallate complexes. The assembly of these polymers is directed by the coordination preferences of the metal ions and the linear, bifunctional nature of the cyanide ligand.

In heterometallic systems, such as those involving zinc(II) and silver(I), the bridging cyanide ligand is crucial for assembling complex structures. For example, the reaction of 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (tptz) with zinc nitrate (B79036) and potassium dicyanoargentate(I) results in a trinuclear complex where cyanide ligands bridge the metal centers. nih.gov In a related system using a different ligand, the dissociation of the dicyanoargentate(I) ion is favored, leading to the assembly of a 3D coordination polymer where bridging cyanide ligands and argentophilic (silver-silver) interactions define the topology. nih.gov

In cadmium(II) complexes, ligands other than cyanide can also act as bridges. For instance, in certain dimeric Cd(II) complexes, bridging chlorine atoms connect {Cd(tmp-bian)Cl} fragments into a binuclear structure. researchgate.net Similarly, dicyanamide (B8802431) ligands have been shown to link cadmium(II) cations to form two-dimensional anionic layer coordination polymers. acs.org These examples highlight the general principle of how bridging ligands, including the archetypal cyanide ion, facilitate the construction of higher-dimensional coordination polymers.

Coordination Sphere Variations in Related Cadmium Complexes (e.g., distorted square-pyramidal, octahedral)

The Cadmium(II) ion (Cd²⁺) is known for its flexible coordination geometry, readily adopting coordination numbers from four to eight. researchgate.net This flexibility allows for the formation of a wide variety of structural motifs, often influenced by the nature of the ligands and the presence of counter-ions. researchgate.net Common geometries include tetrahedral and octahedral, but distorted variations are frequently observed. researchgate.net

Examples of these variations are found in a series of Cd(II) complexes with bis(imino)acenaphthene ligands. researchgate.net In one such binuclear complex, the cadmium atoms exhibit a highly distorted square-pyramidal coordination environment. researchgate.net This geometry consists of two nitrogen atoms from the primary ligand and two bridging chlorine atoms in the equatorial plane, with a third chlorine atom at the apex of the pyramid. researchgate.net In another related complex, the cadmium atoms adopt a distorted octahedral coordination environment, comprising two nitrogen atoms, two oxygen atoms from water molecules, and two bridging chlorine atoms. researchgate.net A mononuclear Cd(II) complex in the same family also shows an octahedral coordination geometry, with four nitrogen atoms in the equatorial plane and two oxygen atoms in the axial positions. researchgate.net

The table below summarizes the coordination geometries found in selected cadmium complexes.

Complex FragmentCoordination GeometryDescription
{Cd(tmp-bian)Cl}Distorted Square-PyramidalCoordinated by two nitrogen atoms, one terminal chlorine, and two bridging chlorine atoms. researchgate.net
{Cd(tmp-bian)(H₂O)₂}Distorted OctahedralCoordinated by two nitrogen atoms, two oxygen atoms from water, and two bridging chlorine atoms. researchgate.net
[Cd(L)I₂]Distorted OctahedralCoordinated by four nitrogen atoms from a ligand and two iodide ions.
[Cd(C₂N₃)₃]⁻Distorted OctahedralCoordinated by six nitrile nitrogen atoms from six bridging dicyanamide ligands. acs.org

High-Pressure Crystallography and Studies of Phase Transitions

The application of high pressure is a powerful tool for inducing structural changes in solid-state materials, leading to the discovery of new phases with potentially novel properties. M(II) tetracyanide complexes are no exception and exhibit rich high-pressure behaviors.

Characterization of Pressure-Induced Structural Transformations in M(II) Tetracyanide Complexes (M = Zn, Cd, Hg)

The high-pressure behavior of M(II) cyanides has been a subject of significant research, revealing a series of phase transitions that are highly dependent on the nature of the pressure-transmitting medium. researchgate.net

Zinc(II) Cyanide (Zn(CN)₂): Systematic exploration of Zn(CN)₂ under high pressure has uncovered multiple new phases. acs.org The specific transition pathway is sensitive to the hydrostaticity of the applied pressure. researchgate.net Under hydrostatic conditions, the ambient cubic phase (with interpenetrating diamondoid networks) transforms into an orthorhombic phase at approximately 1.0-1.3 GPa. researchgate.net Further compression leads to a second cubic phase (cubic-II) and eventual pressure-induced amorphization at around 11 GPa. The transition to the orthorhombic phase (space group Pbca) involves an asymmetric displacement of the bridging cyanide ligands and a reorientation of the Zn(C/N)₄ tetrahedra. researchgate.net If non-hydrostatic pressure is applied, the ambient cubic phase transforms into a partially disordered crystalline phase, which evolves into a different, substantially disordered phase upon further compression. researchgate.net

Cadmium(II) Cyanide (Cd(CN)₂): Like its zinc analogue, Cd(CN)₂ also undergoes pressure-induced phase transitions. The ambient-pressure cubic phase gives way to high-pressure phases, with the specific structures and transition pressures being a key area of investigation in the study of negative thermal expansion materials. nih.gov

Mercury(II) Cyanide (Hg(CN)₂): Hg(CN)₂ possesses a substantially different crystal structure from the zinc and cadmium cyanides at ambient conditions. Nevertheless, it is also known to undergo several high-pressure phase transitions.

The following table summarizes the observed pressure-induced phase transitions for Zn(CN)₂.

CompoundInitial Phase (Space Group)Transition Pressure (GPa)High-Pressure Phase (Space Group)Conditions
Zn(CN)₂Cubic (Pn3m)~1.0 - 1.3Orthorhombic (Pbca)Hydrostatic researchgate.net
Zn(CN)₂Orthorhombic~9.0Cubic-IIHydrostatic
Zn(CN)₂Cubic-II~11.0AmorphousHydrostatic

Crystallographic Analysis of High-Pressure Phases (e.g., trigonally-distorted spinel structures)

The detailed structural analysis of high-pressure phases provides insight into the fundamental physics and chemistry of materials under extreme conditions. While the term "trigonally-distorted spinel structure" is highly specific, the broader family of spinel structures serves as a useful model for understanding pressure-induced distortions in framework materials.

The spinel structure, with the general formula AB₂O₄, consists of a cubic close-packed array of anions, with cations occupying tetrahedral and octahedral interstitial sites. youtube.com The choice of which cation occupies which site leads to "normal" and "inverse" spinel structures, often dictated by factors like crystal field stabilization energy. libretexts.org

Under high pressure, spinel structures can undergo significant transformations. For example, the cuprospinel CuFe₂O₄ experiences a pressure-induced cubic-to-tetragonal phase transition at 4.6 GPa. researchgate.net This transition is driven by the Jahn-Teller effect at the Cu²⁺ ions located in the octahedral sites. researchgate.net With increasing pressure, the oxygen atoms around the octahedral site approach a more regular arrangement, increasing electrostatic repulsion. researchgate.net This leads to a distortion where the CuO₆ octahedron elongates along the c-axis, resulting in a tetragonal structure with the space group I4₁/amd. researchgate.net

In the case of Zn(CN)₂, the high-pressure orthorhombic phase (Pbca) that forms around 1.3 GPa represents a significant distortion from the initial cubic symmetry. researchgate.net This transformation involves a reorientation of the fundamental tetrahedral units of the structure. researchgate.net The discovery of these new crystalline phases has been made possible through advanced techniques like ab initio structural determination from synchrotron powder diffraction data. acs.org These studies show that even seemingly simple compounds can harbor a complex landscape of high-pressure polymorphs.

Vibrational Spectroscopy of K₂[Cd(CN)₄] (Raman and Infrared)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the [Cd(CN)₄]²⁻ anion. These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. For a tetrahedral complex like [Cd(CN)₄]²⁻, group theory predicts specific modes to be active in either IR, Raman, or both, allowing for a comprehensive vibrational analysis.

The vibrational spectrum of K₂[Cd(CN)₄] is dominated by modes involving the cyanide ligand and the cadmium-carbon bonds. The most characteristic vibration is the C≡N stretching mode, which is highly sensitive to the coordination environment. In Hofmann-type and related complexes containing a [Cd(CN)₄]²⁻ moiety, the C≡N stretching frequency (ν(C≡N)) is a key diagnostic band. nih.govresearchgate.net

The analysis of FT-IR and FT-Raman spectra allows for the assignment of these vibrational modes. For instance, in complexes containing the [Cd(CN)₄]²⁻ anion, the ν(C≡N) bands appear in the 2000-2200 cm⁻¹ region. researchgate.net Other important vibrations include the Cd-C stretching (ν(Cd-C)), Cd-C-N bending (δ(CdCN)), and C-Cd-C bending (δ(CCdC)) modes, which occur at lower frequencies. The presence of multiple bands in the C≡N stretching region can indicate different crystallographic environments for the cyanide ligands or the effects of solid-state packing. In studies of related Hofmann-Td type complexes, such as Ni(4-phenylpyridine)₂Cd(CN)₄, the vibrational frequencies of the M(CN)₄ group provide insight into the structure. researchgate.net

Table 1: Representative Vibrational Frequencies for [Cd(CN)₄]²⁻ Moiety in Related Complexes

Vibrational Mode Frequency Range (cm⁻¹) Technique
ν(C≡N) 2100 - 2150 IR, Raman
ν(Cd-C) 300 - 400 Raman

Note: The data in this table is representative and compiled from studies on complexes containing the tetracyanocadmate(II) unit. Exact frequencies can vary based on the specific compound and its crystal structure.

Isotopic substitution is a powerful technique for the definitive assignment of vibrational modes and the calculation of force constants. nih.gov By replacing an atom in the molecule with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the corresponding vibrational oscillator is increased. This change in mass, without altering the electronic potential energy surface, leads to a predictable downward shift in the frequency of the vibrational modes involving that atom. nih.gov

This method can be used to unambiguously identify the C≡N, Cd-C, and various bending modes in the [Cd(CN)₄]²⁻ ion. For example, substituting ¹²C with ¹³C would primarily affect the ν(C≡N) and ν(Cd-C) stretching modes. Similarly, ¹⁵N substitution would predominantly shift the ν(C≡N) and δ(CdCN) modes. The magnitude of these isotopic shifts is directly related to the extent to which the substituted atom participates in the vibration, a principle that aids in confirming mode assignments. nih.gov

Although specific isotopic substitution studies on K₂[Cd(CN)₄] are not widely reported in the reviewed literature, the principles are well-established from studies on other molecules. nih.govkyoto-u.ac.jp The observed frequency shifts can be used to refine normal coordinate analyses and derive accurate force constants for the Cd-C and C≡N bonds, providing quantitative measures of their strengths.

Applying high pressure to a crystal lattice alters the interatomic distances and bond strengths, which is reflected in the vibrational spectra. High-pressure Raman and IR spectroscopy studies on cyanide-based compounds reveal how vibrational frequencies change with pressure (dP/dν). This information is used to calculate the mode Grüneisen parameter (γᵢ), which describes the sensitivity of a specific vibrational mode 'i' to a change in crystal volume.

Studies on related Prussian blue analogues containing cadmium (e.g., AₓM₂[Fe³⁺(CN)₆] where M=Cd) have shown that the pressure coefficients for the C≡N stretching modes can be small compared to other metal cyanides. researchgate.net This suggests a degree of structural flexibility or a specific response mechanism within the cadmium-cyanide framework under compression. In other hexacyanometalate complexes, pressure can induce phase transitions or even amorphization, which are observable through dramatic changes in the Raman spectra. aps.org For instance, Ag₃[Co(CN)₆] undergoes a trigonal-to-monoclinic transition at 0.2 GPa and becomes amorphous above 13 GPa. aps.org The pressure dependence of vibrational modes in K₂[Cd(CN)₄] would similarly provide insight into its structural stability and compressibility.

The bonding within the [Cd(CN)₄]²⁻ complex involves σ-donation from the cyanide ligand's highest occupied molecular orbital (HOMO) to vacant orbitals on the cadmium ion. There is also potential for π-backbonding from filled d-orbitals on the cadmium to the empty π* antibonding orbitals of the cyanide ligand. The frequency of the ν(C≡N) mode is a balance of these effects. Stronger σ-donation tends to increase the frequency, while significant π-backbonding populates the C≡N antibonding orbitals, weakening the bond and lowering the frequency. Analysis of these frequencies in K₂[Cd(CN)₄] compared to other cyanometallates helps to elucidate the relative contributions of these bonding interactions. Furthermore, the use of FTIR in combination with other techniques can reveal subtle conformational details and the nature of ligand binding in complex systems. nih.gov

Electronic Spectroscopy and Magnetic Resonance Studies

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) techniques, provides information about the electronic transitions within a molecule. For transition metal complexes, these spectra are often characterized by d-d transitions and charge-transfer bands. Cadmium(II) has a completely filled d-shell (d¹⁰ configuration), meaning that d-d electronic transitions, which are common for other transition metals, are not possible.

Therefore, the electronic absorption spectrum of the [Cd(CN)₄]²⁻ complex is expected to be dominated by charge-transfer transitions. Specifically, ligand-to-metal charge transfer (LMCT) bands are anticipated, where an electron is excited from a molecular orbital that is primarily ligand-based (on the CN⁻) to an orbital that is primarily metal-based (on the Cd²⁺). These transitions typically occur in the ultraviolet region of the spectrum and are often of high intensity. For comparison, the electronic spectra of other cadmium complexes, such as those with Schiff base ligands, show intense bands in the UV region attributed to intra-ligand (π→π*) and LMCT transitions. ekb.eg Similarly, other hexacyanometalate complexes also exhibit prominent LMCT bands in their UV-Vis spectra. researchgate.net

Spectroscopic Characterization of Electronic and Vibrational States

Spectroscopic Probes of Electronic Structure

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that possess one or more unpaired electrons. ck12.org In its diamagnetic ground state, dipotassium cadmium tetracyanide is ESR-silent. However, paramagnetic centers can be introduced into the solid lattice, for instance, through high-energy irradiation (e.g., with X-rays or gamma rays). researchgate.net This process can lead to the formation of what may be termed "hot ions," which are essentially atoms or molecular fragments in a high-energy, paramagnetic state, or radiation-induced defect centers. differ.nl

The irradiation of a K₂[Cd(CN)₄] single crystal can displace electrons or atoms, creating paramagnetic species. For example, an electron could be trapped at a lattice defect, or a bond within the [Cd(CN)₄]²⁻ complex may be broken, resulting in a radical species. researchgate.net These newly formed paramagnetic centers can be detected and characterized by ESR spectroscopy.

The ESR spectrum provides crucial information about the electronic structure and local environment of the paramagnetic species. The primary parameters extracted from an ESR spectrum are the g-factor and hyperfine coupling constants.

g-Factor: The g-factor is a dimensionless quantity that is characteristic of the paramagnetic center and its electronic environment. It is determined by the interaction of the unpaired electron's spin and orbital angular momentum with the external magnetic field. Anisotropic g-values (gₓ, gᵧ, g₂) indicate that the paramagnetic center experiences a non-isotropic environment, providing insights into the local symmetry.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹¹¹Cd, ¹¹³Cd, ¹³C, ¹⁴N) leads to the splitting of the ESR signal into multiple lines, known as hyperfine structure. The magnitude of this splitting, the hyperfine coupling constant (A), is highly sensitive to the spatial distribution of the unpaired electron's wavefunction, thus providing a detailed map of the electron's location within the paramagnetic species.

By analyzing the g-values and hyperfine coupling constants, it is possible to identify the nature of the radiation-induced paramagnetic centers in the cadmium tetracyanide solid solution. For instance, the analysis might reveal the formation of species such as [Cd(CN)₃]⁻ or other radical fragments.

Below is an illustrative data table of ESR parameters for a hypothetical paramagnetic center, Center A, formed in an irradiated single crystal of K₂[Cd(CN)₄].

ParameterValueDescription
g-values
gₓ2.0025g-factor component along the x-axis, close to the free electron value, suggesting minimal spin-orbit coupling.
gᵧ2.0030g-factor component along the y-axis.
g₂2.0045g-factor component along the z-axis, showing slight deviation, indicating some orbital contribution to the magnetic moment.
Hyperfine Coupling
A(¹¹¹Cd)150 MHzIsotropic hyperfine coupling constant for the ¹¹¹Cd nucleus (I=1/2), indicating significant electron density at the cadmium center.
A(¹³C)25 MHzAnisotropic hyperfine coupling to a single ¹³C nucleus (I=1/2) in a cyanide ligand, suggesting localization of the unpaired electron.

This table is for illustrative purposes and represents typical data that could be obtained from such an experiment.

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. Current time information in Hanoi, VN.wikipedia.org Unlike conventional absorption spectroscopy, MCD can reveal weak or forbidden electronic transitions and provide detailed information about the symmetry and magnetic properties of the ground and excited electronic states. rsc.orgnih.gov

The tetracyanocadmate(II) ion, [Cd(CN)₄]²⁻, has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. libretexts.orglibretexts.org Consequently, it does not exhibit d-d electronic transitions. The electronic absorption spectrum in the UV region is dominated by intense charge-transfer (CT) transitions. libretexts.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), although for a d¹⁰ complex with cyanide ligands, LMCT transitions from the cyanide π orbitals to the metal's empty s or p orbitals are more likely.

MCD spectroscopy is particularly insightful for studying such systems. The MCD spectrum is composed of A, B, and C-terms, each providing different information: Current time information in Hanoi, VN.

A-terms: These arise from the Zeeman splitting of a degenerate excited state and have a derivative shape. Their presence is a strong indicator of a degenerate electronic state in molecules with high symmetry.

B-terms: These result from the magnetic field-induced mixing of electronic states and have an absorptive shape. They are present for all molecules.

C-terms: These also have an absorptive shape but are only observed for molecules with a paramagnetic ground state. Their intensity is inversely proportional to temperature. For a diamagnetic compound like K₂[Cd(CN)₄], C-terms are absent.

For the tetracyanocadmate(II) ion, which has Td symmetry, the electronic transitions from the ground state to excited states can be analyzed using MCD. The MCD spectrum can help to resolve overlapping charge-transfer bands that may appear as a single broad feature in the absorption spectrum. By analyzing the signs and shapes of the MCD bands (A and B-terms), it is possible to assign the symmetry of the excited states and gain a more complete understanding of the electronic structure.

An illustrative table of expected electronic transitions and their potential MCD signatures for [Cd(CN)₄]²⁻ is provided below.

Transition TypeOrbital OriginExpected Energy Range (cm⁻¹)Potential MCD Signature
LMCTCN⁻ (π) → Cd²⁺ (5s)40,000 - 45,000A strong absorption band in the UV spectrum. The MCD spectrum could resolve multiple B-terms under this band.
LMCTCN⁻ (π) → Cd²⁺ (5p)45,000 - 50,000Higher energy absorption. The degeneracy of the p-orbitals could give rise to A-terms in the MCD spectrum.
Intra-ligandπ → π* within the CN⁻ ligand> 50,000Intense absorption at higher energies, with corresponding B-terms in the MCD spectrum.

This table is illustrative and based on the general principles of electronic spectroscopy for d¹⁰ metal complexes.

The application of MCD spectroscopy to tetracyanocadmate(II) would thus provide a more detailed picture of its electronic excited states than absorption spectroscopy alone, aiding in the precise assignment of its charge-transfer bands.

Theoretical and Computational Studies on Dipotassium Tetracyanocadmate Ii and Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

The theoretical examination of dipotassium (B57713) tetracyanocadmate(II), K₂[Cd(CN)₄], and related cadmium cyanide compounds provides profound insights into their electronic structure and the nature of their chemical bonds. Computational methods, particularly those rooted in quantum mechanics, have become indispensable tools for elucidating the properties of these materials.

Application of Density Functional Theory (DFT) to Cadmium Cyanide Species

Density Functional Theory (DFT) has been widely applied to investigate cadmium cyanide species, offering a balance between computational cost and accuracy. DFT calculations have been instrumental in understanding the adsorption mechanisms, electronic properties, and bonding characteristics of these complexes.

For instance, DFT studies on the adsorption of cyanide on mineral surfaces, such as chalcopyrite, reveal that cyanide can spontaneously adsorb, with a preference for Fe-Fe hollow sites. nih.gov These calculations show that both carbon and nitrogen atoms of the cyanide can bond with the metal atoms on the surface, with the Fe-C interaction being more significant. nih.gov This is characterized by the donation of electrons from the Fe 3d orbital to the hybrid sp orbital of the carbon atom, forming a back-donating bond. nih.gov

The electronic structure of cadmium(II) cyanide complexes with other ligands, such as heterocyclic thiones, has also been explored using DFT. nih.gov These studies, in conjunction with experimental data from NMR spectroscopy, confirm the coordination of sulfur to the cadmium(II) ion. nih.gov Furthermore, DFT has been used to generate the structures of cadmium(II) complexes with crown ethers, providing details on bond lengths and angles that are consistent with experimental findings. researchgate.net

In the context of the broader family of metal cyanides, DFT calculations have been employed to study their electronic structures and have been crucial in explaining properties like metallic versus ionic character. core.ac.uk For example, in copper tellurides, DFT has shown that the metallic behavior arises from the strong mixing of copper and tellurium atomic orbitals, leading to partially occupied broad bands at the Fermi level. core.ac.uk Similarly, DFT calculations on porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine complexes with Ca(II) and Zn(II) have elucidated their geometric and electronic structures, revealing details about their symmetry and molecular parameters. nih.gov

Table 1: Selected Calculated Molecular Parameters for Metal-Porphyrazine Complexes
ComplexSymmetryM-N(Pz) (Å)M-Ct(Pz) (Å)
CaPzC₄v2.3790.65
ZnPzD₄h2.0390.00
CaTTDPzC₄v2.4040.77
ZnTTDPzD₄h2.0620.00

Data sourced from DFT calculations on metal-porphyrazine complexes. nih.gov

Advanced Ab Initio Methods in Bonding Analysis (e.g., NEVPT2-CASSCF, EOM-CCSD)

For a more rigorous treatment of electron correlation effects, which are particularly important in systems with complex electronic structures, advanced ab initio methods are employed. Techniques such as N-electron valence state perturbation theory (NEVPT2) combined with complete active space self-consistent field (CASSCF) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) provide a higher level of theory.

The CASSCF-NEVPT2 approach is particularly powerful for studying systems with significant static and dynamic correlation. arxiv.org It has been successfully applied to describe the electronic spectra of complex systems like color centers in diamond, providing results in excellent agreement with experimental data. arxiv.org This methodology involves first obtaining a multi-reference wavefunction with CASSCF to account for static correlation and then adding dynamic correlation via the NEVPT2 correction. arxiv.org For instance, in the study of the NV defect in diamond, the NEVPT2 correction significantly improved the calculated excitation energies, reducing the error margin to approximately 0.1 eV compared to experimental values. arxiv.org

EOM-CCSD is another high-level method suitable for calculating excited states. While computationally demanding, it can provide reliable results for systems where time-dependent DFT (TD-DFT) may fail, such as in molecules with significant charge-transfer character in their excited states. psicode.org

Prediction and Modeling of Structural and Dynamical Properties

Computational methods are also pivotal in predicting and modeling the structural and dynamical behaviors of materials like dipotassium tetracyanocadmate(II) and its analogues. These studies can uncover unusual mechanical responses and provide detailed information about the forces governing atomic vibrations.

Computational Investigations of Anomalous Mechanical Responses (e.g., Negative Thermal Expansion, Negative Linear Compressibility, Negative Poisson's Ratios)

Several cadmium cyanide and related framework materials exhibit counterintuitive mechanical properties.

Negative Thermal Expansion (NTE): Cadmium cyanide, Cd(CN)₂, is well-known for its strong and isotropic negative thermal expansion, meaning it contracts upon heating. nih.govrsc.orgresearchgate.net This behavior is attributed to low-energy, volume-reducing phonons. nih.gov Computational studies, often based on first-principles calculations, are essential for understanding the phonon modes responsible for NTE. rsc.org Interestingly, recent research has also identified a phenomenon termed "negative X-ray expansion" in Cd(CN)₂, where the material contracts upon X-ray irradiation. nih.govresearchgate.netchemrxiv.org

Negative Poisson's Ratio (NPR): Materials with a negative Poisson's ratio, also known as auxetic materials, become fatter in cross-section when stretched. arxiv.orgnih.govresearchgate.net This behavior is often linked to specific structural geometries, such as re-entrant or hinged structures. arxiv.orgresearchgate.net First-principles calculations are used to systematically analyze the mechanical behavior of materials and predict auxetic properties. arxiv.orgnih.gov The Poisson's ratio is calculated by determining the transverse strain response to an applied uniaxial strain. nih.gov

Table 2: Comparison of Anomalous Mechanical Properties in Cyanide and Related Compounds
CompoundPropertyObservation
Cd(CN)₂NTEStrong and isotropic, contracts on heating. nih.govrsc.orgresearchgate.net
Cd(CN)₂Negative X-ray ExpansionContracts upon X-ray irradiation. nih.govresearchgate.netchemrxiv.org
Ag₃[Co(CN)₆]NLCExpands along a specific direction under pressure. nih.gov
Zn[Au(CN)₂]₂NLCExtreme and persistent negative linear compressibility. nih.gov

Derivation of Potential Constants and Analysis of Bond Anharmonicities

The vibrational properties of molecules and crystals are governed by their potential energy surfaces. Computational methods allow for the derivation of potential constants, which describe the stiffness of bonds and the energy cost of distortions.

First-principles calculations based on DFT can be used to compute the harmonic and anharmonic force constants. rsc.org The analysis of bond anharmonicities is crucial for understanding phenomena like thermal expansion. In materials with NTE, such as Cd(CN)₂, the anharmonicity of certain lattice vibrations is particularly significant. rsc.org Studies have shown that in both Zn(CN)₂ and Cd(CN)₂, the cyanide bridges lead to strong anharmonicity. rsc.org This anharmonicity also influences the lattice thermal conductivity, with Cd(CN)₂ exhibiting an unusually low, glass-like thermal conductivity due to strong three-phonon interactions. rsc.org The theoretical determination of kinetic rate constants also relies on the accurate calculation of potential energy surfaces and barrier heights, often employing high-level methods like CCSD(T). researchgate.net

Simulation of Spectroscopic Signatures

Computational chemistry provides powerful tools for simulating various types of spectra, which can then be compared with experimental results to validate theoretical models and aid in the interpretation of experimental data. For dipotassium tetracyanocadmate(II) and its analogues, the simulation of vibrational and NMR spectra is particularly relevant.

The simulation of infrared (IR) and Raman spectra can be achieved by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, but can be extended to include anharmonic effects for greater accuracy. For instance, pressure- and temperature-dependent Raman studies, supported by calculations, have been used to identify the phonon vibrations responsible for NLC and NTE in materials like copper cyanide. aps.org

Solid-state and solution NMR (Nuclear Magnetic Resonance) spectroscopy are sensitive probes of the local chemical environment. Computational methods can be used to predict NMR chemical shifts. For example, in the study of cadmium(II) cyanide complexes with thiones, solid-state ¹¹³Cd NMR data, in conjunction with calculations, can reveal the coordination numbers of the cadmium ions. nih.gov

Advanced Coordination Chemistry and Material Science Implications

Supramolecular Assembly of Cadmium Cyanide Coordination Polymers

The self-assembly of cadmium(II) ions and cyanide ligands leads to the formation of coordination polymers, which are extended structures built from repeating metal-ligand units. researchgate.net These assemblies can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.netmdpi.com The process is a powerful strategy for constructing new supramolecular architectures with desired structures and properties, such as large cavities and channels that are useful for applications like molecular sieves. rsc.org The resulting cadmium cyanide host structures are notably influenced by the choice of guest molecules included during crystallization. mdpi.com

The final topology of a cadmium cyanide coordination polymer is not accidental but can be rationally designed by carefully selecting the molecular components. The geometry of the metal center and the nature of the bridging ligands are the primary determinants of the network's architecture.

Cadmium(II) is a flexible d¹⁰ metal ion, capable of adopting various coordination geometries, most commonly tetrahedral and octahedral, but also trigonal-bipyramidal and square-pyramidal. mdpi.comresearchgate.netrsc.org This flexibility is crucial, as the coordination number and geometry can be influenced by the presence of additional ligands, such as water or other neutral donor molecules, leading to different framework structures. mdpi.comrsc.org For instance, in the presence of dimethylformamide (dmf) or dimethyl sulfoxide (B87167) (Me₂SO), cadmium cyanide forms 3D frameworks with large, hexagonal channels, with the latter case being the first example of a 3D net containing both octahedral and tetrahedral cadmium centers in a 2:1 ratio. researchgate.netrsc.org

The cyanide ligand itself is a versatile bridging unit, capable of linking metal centers in various modes (e.g., µ₂-C:N). researchgate.net The introduction of other ancillary ligands significantly diversifies the achievable topologies. These additional ligands can act as pillars, spacers, or terminal groups, directing the assembly into specific dimensionalities and network types. The use of rigid versus flexible N-donor ligands, for example, can determine whether the final structure is a 1D chain, a 2D "honeycomb" layer, or a 3D interpenetrated network. rsc.org The interplay between the cadmium coordination sphere and the bridging ligands allows for the construction of a wide range of network topologies, from simple chains to complex 3D frameworks like diamondoid or pts nets. acs.orgrsc.org

Table 1: Influence of Ancillary Ligands on Cadmium Coordination Polymer Topology
Ancillary Ligand TypeExample Ligand(s)Resulting Topology/StructureReference
N-donor Ligands (flexible)4,4'-trimethylenedipyridine (dipy-1)1D and 2D Coordination Polymers rsc.org
N-donor Ligands (rigid)4,4'-dipyridyl (dipy-2)2D "Honeycomb" Layers rsc.org
N-donor Ligands (short)1,4-diazabicyclo[2.2.2]octane (dabco), Urotropine (ur)1D Linear Chains rsc.org
PseudohalidesDicyanamide (B8802431) (dca)1D Chains, 1D Double Chains, 3D Networks mdpi.com
Solvent LigandsDimethylformamide (DMF), Dimethyl sulfoxide (Me₂SO)3D Frameworks with Large Hexagonal Channels rsc.org
Mixed Ligands1,3,5-benzenetricarboxylic acid (H₃btc) and a versatile multi-N-donor tectonDistorted Square-Pyramidal and Octahedral Cd(II) centers in a complex framework nih.gov

A defining feature of many 3D cadmium cyanide frameworks is their ability to act as hosts, encapsulating guest molecules within their porous structures to form inclusion compounds, or clathrates. rsc.orgmdpi.com The discovery of the Cd(CN)₂·CCl₄ clathrate was a landmark in this field, demonstrating the potential of simple, yet elegant, cadmium cyanide systems to form mineral-mimicking frameworks capable of trapping guests via van der Waals forces. mdpi.com

The structure of the host framework is remarkably sensitive to the size and shape of the guest molecule. rsc.orgmdpi.com Crystallization of Cd(CN)₂ with different geometric isomers of propanol, for example, yields clathrates with topologically distinct frameworks; one features both hexagonal and pentagonal channels, while the other has only pentagonal channels. rsc.org This guest-dependent structural variation is a key aspect of the host-guest chemistry of cadmium cyanide. The guest molecules reside in the cavities or channels of the 3D framework, which is built from the interconnected Cd(II) and cyanide units. rsc.orgresearchgate.net The frameworks often adopt structures reminiscent of minerals like cristobalite or tridymite, forming adamantane-like cages that enclose the guest species. mdpi.comresearchgate.netrsc.org

Table 2: Examples of Guest Molecules in Cadmium Cyanide Clathrates
Guest Molecule (G)FormulaResulting Host Framework / Clathrate DetailsReference
Carbon TetrachlorideCCl₄Diamond-like [Cd(CN)₂] framework; adamantane-like cage rsc.orgmdpi.com
CyclohexaneC₆H₁₂Encaged in a diamond-like [Cd(CN)₂] framework rsc.org
n-PropanolPrnOH[Cd(CN)₂]n framework with both hexagonal and pentagonal channels rsc.org
IsopropanolPriOH[Cd(CN)₂]n framework with only pentagonal channels rsc.org
tert-Butanol / WatertBuOH / H₂OHoneycomb-like framework rsc.org
ChloroformCHCl₃Cristobalite-like lattice structure rsc.org

Role of the [Cd(CN)₄]²⁻ Anion in Heterometallic Cyanide Frameworks

The tetracyanocadmate(II) anion, [Cd(CN)₄]²⁻, is an excellent building unit for constructing heterometallic coordination polymers. In these materials, the [Cd(CN)₄]²⁻ anion connects to other, different metal ions (M'), creating extended frameworks with the general formula M'[Cd(CN)₄]. The cyanide ligands bridge the Cd(II) and M' centers, facilitating communication and interaction between the different metal sites.

The synthesis of heterometallic cyanide frameworks typically involves the reaction of a salt containing the desired metal ion (e.g., Co(III), Fe(III), Cu(II), Zn(II)) with a source of the tetracyanocadmate anion, often K₂[Cd(CN)₄]. rsc.orgresearchgate.net These self-assembly reactions are usually carried out in solution, and the resulting crystalline products can be characterized by a suite of analytical techniques.

Interplay of Coordination Geometry, Framework Flexibility, and Resultant Macroscopic Properties

The observable, macroscopic properties of cadmium cyanide-based materials are a direct consequence of their underlying molecular architecture. The flexibility in cadmium's coordination geometry, the dynamic nature of the framework, and the interactions with included guest molecules collectively determine the material's function. nih.gov

Cadmium's ability to switch between coordination geometries (e.g., tetrahedral to octahedral) is a key mechanism for structural transformations. mdpi.comresearchgate.net This change can be triggered by external stimuli, such as the adsorption of water molecules. researchgate.netelsevierpure.com In certain amorphous cyanide-bridged frameworks, the coordination geometry of the metal centers changes upon hydration, leading to a significant reorganization of the local structure and a transition from an amorphous to a crystalline state. researchgate.netelsevierpure.com

This inherent structural flexibility can manifest as dramatic macroscopic changes. A prime example is the reversible single-crystal-to-single-crystal transformation observed in some metal-cyanide frameworks upon dehydration and rehydration. nih.gov This process can lead to an "accordion-like" contraction and expansion of the crystal lattice, with size changes as large as 24% along one axis. nih.gov This anisotropic response is driven by the cooperative interplay of hydrogen bonds and electrostatic interactions between water molecules, cations, and the cyanide ligands. nih.gov Such dynamic behavior directly impacts the material's macroscopic properties, including its porosity, thermal stability, and sorption capacity. rsc.org For instance, the removal of coordinated solvent molecules upon heating can create a stable, porous framework capable of gas sorption, while the luminescence properties of the framework can be quenched or enhanced by the presence of specific guest molecules, enabling applications in chemical sensing. rsc.orgrsc.orgnih.gov

Table 3: Relationship Between Structural Features and Macroscopic Properties
Structural FeatureDescriptionResultant Macroscopic Property/PhenomenonReference
Flexible Coordination Geometry (e.g., Tetrahedral ↔ Octahedral)Cd(II) changes its coordination environment, often triggered by guest molecule (e.g., water) adsorption/desorption.Reversible amorphous-to-crystalline transitions; Tunable water adsorption. researchgate.netelsevierpure.com
Framework FlexibilityThe overall lattice can expand or contract in response to stimuli without losing crystallinity.Large, anisotropic changes in crystal dimensions ("accordion-like" motion); Reversible single-crystal-to-single-crystal transformations. nih.gov
Porous 3D NetworkThe framework contains stable, empty channels or cavities after the removal of guest/solvent molecules.Gas sorption and storage (e.g., H₂); Separation of molecules. rsc.org
Host-Guest InteractionsThe framework encapsulates guest molecules, which can interact with the host lattice.Fluorescence/Luminescence sensing (quenching or enhancement); Guest-dependent structural and physical properties. rsc.orgnih.gov
Bridged Heterometallic CentersCd(II) is linked via cyanide bridges to other metal ions (e.g., paramagnetic ions).Tunable magnetic properties through superexchange interactions. nih.gov

Stability and Dissociation Equilibrium of the [Cd(CN)₄]²⁻ Complex in Solution

Cd²⁺(aq) + 4CN⁻(aq) ⇌ [Cd(CN)₄]²⁻(aq)

The stability of the complex is a result of the favorable enthalpy change (ΔH) associated with the formation of the Cd-CN bonds, which outweighs the unfavorable negative entropy change (ΔS) resulting from the ordering of the system as four individual cyanide ions bind to a single cadmium ion. rsc.org

The dissociation of the complex is the reverse of the formation reaction:

[Cd(CN)₄]²⁻(aq) ⇌ Cd²⁺(aq) + 4CN⁻(aq)

Detailed Research Findings

The formation of [Cd(CN)₄]²⁻ occurs through four successive equilibria:

Cd²⁺ + CN⁻ ⇌ [Cd(CN)]⁺, with a stepwise stability constant K₁

[Cd(CN)]⁺ + CN⁻ ⇌ Cd(CN)₂, with a stepwise stability constant K₂

Cd(CN)₂ + CN⁻ ⇌ [Cd(CN)₃]⁻, with a stepwise stability constant K₃

[Cd(CN)₃]⁻ + CN⁻ ⇌ [Cd(CN)₄]²⁻, with a stepwise stability constant K₄

Equilibrium StepStepwise Formation Constant (log Kᵢ)
Cd²⁺ + CN⁻ ⇌ [Cd(CN)]⁺log K₁ = 6.01
[Cd(CN)]⁺ + CN⁻ ⇌ Cd(CN)₂log K₂ = 5.11
Cd(CN)₂ + CN⁻ ⇌ [Cd(CN)₃]⁻log K₃ = 4.53
[Cd(CN)₃]⁻ + CN⁻ ⇌ [Cd(CN)₄]²⁻log K₄ = 3.58

Thermodynamic Parameters:

Thermodynamic ParameterValue
ΔH-85.8 kJ/mol
ΔS-6 J/(mol·K)
ΔG-84 kJ/mol

The large negative enthalpy change indicates that the formation of the complex is a highly exothermic process, which is the primary driving force for its stability. The small negative entropy change suggests a slight increase in order as the ions combine, which is energetically unfavorable but is overcome by the very favorable enthalpy change.

Influence of pH and Other Factors:

The stability of the tetracyanocadmate(II) complex is also influenced by the pH of the solution. In acidic solutions, the cyanide ion (CN⁻) is protonated to form hydrocyanic acid (HCN), a weak acid. This reduces the concentration of free cyanide ions available to form the complex, thus shifting the equilibrium towards the dissociation of [Cd(CN)₄]²⁻. olympianwatertesting.com

Concluding Remarks and Future Research Trajectories

Summary of Key Academic Contributions to Dipotassium (B57713) Tetracyanocadmate(II) Chemistry

Academic research on dipotassium tetracyanocadmate(II) has laid a foundational understanding of its synthesis, structure, and basic chemical behavior. Early studies focused on its preparation, typically through the reaction of a soluble cadmium salt with a stoichiometric amount of potassium cyanide in an aqueous solution. These investigations established its identity as a stable, water-soluble, crystalline solid. cymitquimica.com

A significant body of work has been dedicated to elucidating the structure of the [Cd(CN)₄]²⁻ anion. Spectroscopic techniques, including infrared (IR) and Raman spectroscopy, have been instrumental in this regard. These studies have confirmed the tetrahedral coordination geometry of the cadmium(II) ion, surrounded by four cyanide ligands. The vibrational spectra of K₂[Cd(CN)₄] and related tetracyanometallates have been analyzed to understand the nature of the metal-cyanide bond.

Furthermore, dipotassium tetracyanocadmate(II) has been a key compound in the study of mixed-metal cyanide complexes. Its reaction with other metal ions has led to the synthesis of a variety of coordination polymers with interesting structural motifs and potential applications in areas such as catalysis and materials science. These studies have contributed to the broader understanding of how cyanide ligands can bridge metal centers to form extended networks.

The compound's role in electrochemistry, particularly in the electroplating of cadmium, has also been a subject of academic inquiry. Research in this area has explored the electrochemical behavior of the tetracyanocadmate(II) ion, providing insights into the deposition process and the properties of the resulting cadmium coatings.

Interactive Data Table: Properties of Dipotassium Tetracyanocadmate(II)
PropertyValue
Chemical FormulaK₂[Cd(CN)₄]
Molar Mass294.68 g/mol
AppearanceWhite crystalline solid
Solubility in WaterHigh
Coordination Geometry of CadmiumTetrahedral

Unresolved Challenges and Open Questions in Cadmium Cyanide Coordination Chemistry

Despite the progress made, several challenges and open questions remain within the field of cadmium cyanide coordination chemistry, with direct implications for the study of dipotassium tetracyanocadmate(II).

A primary and overarching challenge is the inherent toxicity of cadmium and cyanide. This necessitates stringent safety protocols and limits some potential applications. A significant research question is the development of less toxic alternatives or highly efficient containment and recycling methods for cadmium-based materials.

From a fundamental chemical perspective, achieving precise control over the dimensionality and topology of coordination polymers derived from tetracyanocadmate(II) precursors remains a significant hurdle. The final structure of these polymers is often influenced by subtle changes in reaction conditions, such as solvent, temperature, and the nature of the counter-ions. Predicting and controlling the self-assembly process to yield desired network structures is an ongoing area of investigation.

The photophysical properties of cadmium cyanide complexes are not as extensively explored as those of other d¹⁰ metal cyanide systems, such as those of zinc(II) and mercury(II). A deeper understanding of the electronic structure and excited-state dynamics of the [Cd(CN)₄]²⁻ anion and its derivatives could unveil new possibilities for luminescent materials and sensors.

Furthermore, the reactivity of the coordinated cyanide ligand in the tetracyanocadmate(II) complex is an area ripe for further exploration. Investigating reactions that go beyond simple substitution or bridging, such as the functionalization of the cyanide ligand itself, could lead to novel chemical transformations and materials.

Emerging Research Avenues and Potential Directions for Future Academic Inquiry

The future of academic research on dipotassium tetracyanocadmate(II) and related cadmium cyanide complexes is poised to move in several exciting directions.

Advanced Materials Synthesis: A major emerging avenue is the use of K₂[Cd(CN)₄] as a building block for the rational design of sophisticated coordination polymers and metal-organic frameworks (MOFs). By combining the tetracyanocadmate(II) anion with various metal cations and organic linkers, researchers can aim to construct materials with tailored porosity, catalytic activity, and host-guest properties. The exploration of heterometallic systems, where cadmium is integrated with other transition metals, holds particular promise for creating multifunctional materials.

Computational and Theoretical Chemistry: The application of computational methods, such as density functional theory (DFT), is becoming increasingly crucial for understanding and predicting the properties of cadmium cyanide complexes. researchgate.net Theoretical studies can provide valuable insights into the electronic structure, bonding, and reactivity of the [Cd(CN)₄]²⁻ anion, complementing experimental findings. researchgate.net Future computational work could focus on modeling the self-assembly of coordination polymers, predicting spectroscopic properties, and screening for potential applications.

Nanomaterials: The synthesis of nanoscale materials derived from dipotassium tetracyanocadmate(II) is another promising research direction. This could involve the preparation of nanoparticles, nanowires, or thin films with unique size- and shape-dependent properties. Such nanomaterials could find applications in areas like quantum dots and catalysis.

Environmental Chemistry: While the toxicity of cadmium is a challenge, there is also an opportunity for research into the environmental fate and transport of tetracyanocadmate(II). Understanding its interactions with minerals, organic matter, and biological systems is crucial for developing effective remediation strategies for cadmium-contaminated sites.

Q & A

Q. What are the established synthesis protocols for dipotassium cadmium tetracyanide, and how can purity be validated?

Synthesis typically involves reacting cadmium salts (e.g., Cd(NO₃)₂) with potassium cyanide under controlled pH and temperature. For example, analogous cadmium cyanide complexes are synthesized by mixing stoichiometric amounts of Cd²⁺ with KCN in aqueous solutions, followed by crystallization . Purity validation requires:

  • Elemental analysis (e.g., ICP-MS for Cd and K quantification).
  • X-ray diffraction (XRD) to confirm crystal structure.
  • FTIR spectroscopy to identify characteristic C≡N stretching bands (~2100 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.

Q. What safety protocols are critical when handling cadmium-containing compounds like dipotassium cadmium tetracyanide?

Cadmium compounds are toxic and regulated under chemical restriction lists (e.g., EU Annex XVII). Key protocols include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Waste disposal via certified hazardous waste channels.
  • Regular air and surface monitoring to ensure workplace exposure limits (<0.01 mg/m³ for Cd) are met .

Q. How can researchers characterize the electrochemical properties of dipotassium cadmium tetracyanide?

Electrochemical behavior can be studied using:

  • Cyclic voltammetry (CV) with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference).
  • Electrochemical impedance spectroscopy (EIS) to analyze charge-transfer resistance.
  • Preparation of analyte solutions in supporting electrolytes (e.g., 1M KNO₃) to minimize ionic interference, as demonstrated for potassium ferrocyanide analogs .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported crystallographic data for cadmium-cyanide complexes?

Discrepancies in structural data (e.g., bond lengths, coordination geometry) arise from variations in synthesis conditions. To address this:

  • Perform synchrotron XRD for high-resolution structural data.
  • Compare DFT computational models with experimental results to validate lattice parameters.
  • Use Raman spectroscopy to probe local symmetry changes influenced by counterions (e.g., K⁺ vs. Na⁺) .

Q. How does dipotassium cadmium tetracyanide interact with biological macromolecules, and what techniques quantify these interactions?

Cadmium’s affinity for sulfur- and nitrogen-rich biomolecules (e.g., proteins, DNA) can be studied via:

  • Isothermal titration calorimetry (ITC) to measure binding constants.
  • Fluorescence quenching assays using labeled biomolecules (e.g., tryptophan in proteins).
  • X-ray absorption spectroscopy (XAS) to determine Cd coordination environments in complexes .

Q. What advanced spectroscopic methods differentiate dipotassium cadmium tetracyanide from related cyanide complexes?

  • Solid-state NMR to distinguish [Cd(CN)₄]²⁻ environments from other cyanometallates (e.g., [Fe(CN)₆]³⁻).
  • UV-Vis-NIR spectroscopy to identify d-d transitions unique to Cd²⁺ in tetrahedral vs. octahedral geometries.
  • X-ray photoelectron spectroscopy (XPS) to verify oxidation states of Cd and ligand bonding .

Q. How can computational modeling predict the stability of dipotassium cadmium tetracyanide under varying environmental conditions?

  • Molecular dynamics (MD) simulations to model hydrolysis pathways in aqueous systems.
  • Solubility product (Ksp) calculations using thermodynamic databases (e.g., PHREEQC).
  • Density functional theory (DFT) to assess ligand substitution kinetics in the presence of competing anions (e.g., Cl⁻, SO₄²⁻) .

Methodological Resources

  • Regulatory Compliance : Refer to Annex XVII for cadmium compound restrictions .
  • Electrochemical Standards : Follow USP guidelines for preparing test solutions (e.g., potassium ferrocyanide TS) .
  • Toxicity Mitigation : Implement soil remediation strategies (e.g., liming) from cacao studies to manage environmental Cd release .

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